2,3-Dichloro-4'-piperidinomethyl benzophenone
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Overview
Description
2,3-Dichloro-4’-piperidinomethyl benzophenone is a synthetic organic compound with the molecular formula C19H19Cl2NO and a molecular weight of 348.27 g/mol . It is structurally characterized by a benzophenone core with two chlorine atoms at the 2 and 3 positions and a piperidinomethyl group at the 4’ position. This compound is known for its applications in scientific research, particularly in the fields of chemistry and pharmacology.
Scientific Research Applications
2,3-Dichloro-4’-piperidinomethyl benzophenone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding.
Industry: The compound is utilized in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 2,3-Dichloro-4’-piperidinomethyl benzophenone typically involves the acylation of a chlorinated benzene derivative with a piperidinomethyl benzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a suitable solvent like dichloromethane . The reaction conditions often require low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.
Chemical Reactions Analysis
2,3-Dichloro-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as opioid receptors in the nervous system. The piperidinomethyl group enhances its binding affinity to these receptors, leading to analgesic effects. The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways that result in pain relief.
Comparison with Similar Compounds
2,3-Dichloro-4’-piperidinomethyl benzophenone is structurally similar to other benzophenone derivatives, such as:
4,4’-Dichlorobenzophenone: This compound has chlorine atoms at the 4 and 4’ positions and is used in the synthesis of polymers and other organic compounds.
2,4-Dichlorobenzophenone: With chlorine atoms at the 2 and 4 positions, this compound is used in the production of dyes and pharmaceuticals.
2,3-Dichlorobenzophenone: Similar to 2,3-Dichloro-4’-piperidinomethyl benzophenone but without the piperidinomethyl group, it is used in various chemical syntheses.
Properties
IUPAC Name |
(2,3-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-6-4-5-16(18(17)21)19(23)15-9-7-14(8-10-15)13-22-11-2-1-3-12-22/h4-10H,1-3,11-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULQUMAUEZNTJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642710 |
Source
|
Record name | (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-53-6 |
Source
|
Record name | (2,3-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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